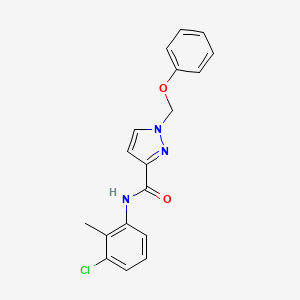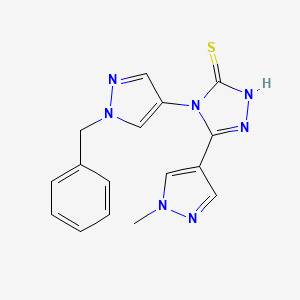![molecular formula C13H11Br2N3OS2 B10941515 2-[(4,5-dibromothiophen-2-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10941515.png)
2-[(4,5-dibromothiophen-2-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a thienyl group, a carbonyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 4,5-dibromo-2-thiophenecarboxylic acid with 4-methylphenylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atoms in the thienyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the disruption of cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other thienyl-containing compounds and hydrazinecarbothioamide derivatives.
Uniqueness
- The presence of both the thienyl and hydrazinecarbothioamide moieties in a single molecule makes this compound unique. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C13H11Br2N3OS2 |
|---|---|
Molecular Weight |
449.2 g/mol |
IUPAC Name |
1-[(4,5-dibromothiophene-2-carbonyl)amino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C13H11Br2N3OS2/c1-7-2-4-8(5-3-7)16-13(20)18-17-12(19)10-6-9(14)11(15)21-10/h2-6H,1H3,(H,17,19)(H2,16,18,20) |
InChI Key |
DNBWEHOCQHVCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941447.png)
![2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B10941456.png)
![2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941459.png)
![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941470.png)
![N-(4-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10941478.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(phenylsulfonyl)propanamide](/img/structure/B10941492.png)

![6-bromo-N-(2-chloro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10941498.png)


![3-(2-fluorophenyl)-6-phenyl-N-(prop-2-en-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10941507.png)
![2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10941518.png)
![4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10941523.png)
